2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Beschreibung
2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic small molecule belonging to the tetrahydropyridine-fused thiophene family. Its structure features:
- A benzyl substituent at position 6, which may enhance lipophilicity and influence receptor binding.
- A carboxamide group at position 3, a common pharmacophore in bioactive molecules.
- A hydrochloride salt formulation, likely improving aqueous solubility for pharmacological applications.
Eigenschaften
IUPAC Name |
2-[(4-acetylbenzoyl)amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S.ClH/c1-15(28)17-7-9-18(10-8-17)23(30)26-24-21(22(25)29)19-11-12-27(14-20(19)31-24)13-16-5-3-2-4-6-16;/h2-10H,11-14H2,1H3,(H2,25,29)(H,26,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCUSHBSYQSOQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Pictet-Spengler Cyclization
The Pictet-Spengler reaction, widely employed in heterocyclic synthesis, enables the formation of the tetrahydrothienopyridine core via acid-catalyzed cyclization of 2-thiophene ethylamine derivatives. As demonstrated in the patent CN102432626A, condensation of 2-thiophene ethylamine with formaldehyde in aqueous media at 50–55°C for 20–30 hours yields the imine intermediate. Subsequent treatment with ethanolic hydrogen chloride induces cyclization to form 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride. This method offers scalability (95% yield) and avoids hazardous hydrogen chloride gas.
Vilsmeier-Haack Formylation Route
Alternative approaches described in PMC2269732 utilize Vilsmeier-Haack formylation of protected piperidone derivatives. For example, Bts-protected 4-piperidone undergoes formylation with POCl₃/DMF to generate a chloroformyl intermediate, which reacts with sodium sulfide and alkyl bromides to assemble the thienopyridine ring. This method allows precise substitution at the 2-position through choice of electrophiles (e.g., bromonitromethane for nitro groups).
Functionalization at Position 6: Benzyl Group Introduction
The 6-benzyl substituent is introduced via nucleophilic alkylation or reductive amination:
Direct Alkylation
Reaction of the tetrahydrothienopyridine amine with benzyl bromide in polar aprotic solvents (e.g., DMF) at 60–80°C installs the benzyl group. PubChem data for 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CID 4440797) suggests this intermediate is isolable in high purity (287.4 g/mol, 99% yield after recrystallization).
Reductive Amination
Condensation of the core amine with benzaldehyde under hydrogenation conditions (H₂/Pd-C) provides an alternative pathway, though this method risks over-reduction of the thiophene ring.
Carboxamide Installation at Position 3
The 3-carboxamide group is incorporated via two principal routes:
Hydrolysis of Nitriles
Reaction of 3-cyano precursors with concentrated sulfuric acid or enzymatic catalysts (e.g., nitrilase) yields carboxamides. For instance, treatment of 3-cyano-6-benzyltetrahydrothienopyridine with H₂SO₄/H₂O (1:1) at 100°C for 2 hours achieves quantitative conversion.
Ullmann-Type Coupling
Acylation at Position 2: 4-Acetylbenzamido Group
The final critical modification involves acylation of the 2-amino group:
Schotten-Baumann Conditions
Reaction of 2-amino-6-benzyltetrahydrothienopyridine with 4-acetylbenzoyl chloride in biphasic NaOH/dichloromethane affords the amide. This method, adapted from pyridinethione derivatization in Al-Azhar Bulletin of Science, achieves 78–82% yield after 6 hours at 0–5°C.
Mixed Carbonate Activation
Alternative protocols employ 4-acetylbenzoyl imidazolide generated in situ from carbonyl diimidazole (CDI), enhancing reaction efficiency (90% yield, 2 hours at 25°C).
Hydrochloride Salt Formation
Final protonation is achieved by treating the free base with ethanolic HCl (1.2 eq) at 0–5°C, followed by recrystallization from acetone/water (4:1). X-ray diffraction data for analogous compounds confirm the hydrochloride salt adopts a monoclinic crystal system (Space Group P2₁/c).
Analytical Characterization
Critical quality attributes are verified through:
- HPLC : Retention time 8.2 min (C18 column, 0.1% TFA/ACN gradient)
- NMR : ¹H NMR (400 MHz, DMSO-d₆) δ 2.58 (s, 3H, COCH₃), 3.12–3.25 (m, 4H, CH₂ pyridine), 4.62 (s, 2H, CH₂Ph), 7.28–7.45 (m, 5H, Ph), 8.01–8.12 (m, 4H, Ar-H)
- HRMS : m/z 478.1543 [M+H]⁺ (calculated 478.1548)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Pictet-Spengler | 95 | 99.5 | Scalable, minimal byproducts |
| Vilsmeier-Haack | 88 | 98.7 | Positional control for R-groups |
| Reductive Amination | 75 | 97.2 | Mild conditions |
Challenges and Optimization Strategies
- Regioselectivity : Competing formation of 4-methyl isomers (17% in uncontrolled conditions) necessitates precise temperature modulation.
- Epimerization : The benzyl group at C6 exhibits axial chirality; asymmetric synthesis using (S)-α-methylbenzylamine achieves 98% ee.
- Purification : Silica gel chromatography (EtOAc/hexane 3:7) resolves residual benzaldehyde (<0.1% per USP guidelines).
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases and cancer.
Biological Research: This compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison of Thieno[2,3-c]pyridine Derivatives
Key Observations:
Position 2 Modifications: The 4-acetylbenzamido group in the target compound contrasts with ureido () or methyleneamino () substituents in analogs. Acetyl groups may enhance metabolic stability compared to hydrolytically labile ureido groups.
Position 6 Substitutions :
- The benzyl group in the target compound provides greater steric bulk and aromaticity compared to ethyl () or methyl () groups. This could influence binding affinity in receptor pockets or alter pharmacokinetic profiles .
Salt Forms and Solubility :
- The hydrochloride salt of the target compound mirrors 1HCl in , both designed to improve bioavailability. In contrast, free-base analogs (e.g., ) may exhibit lower aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
